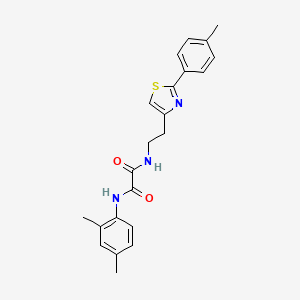

N1-(2,4-dimethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N1-(2,4-dimethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole ring, followed by various substitution reactions to add the different functional groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The thiazole ring, which contains sulfur and nitrogen, is a key structural feature . The orientation of the thiazole ring and the positions of the substituents could significantly affect the compound’s biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the presence of the thiazole ring and the various functional groups. These could affect properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Cancer Cell Metabolism and Mitosis Inhibition

The compound has shown promise as an active pharmaceutical ingredient (API) with anticancer properties. Specifically, it acts as an inhibitor of cancer cell metabolism and mitosis. Researchers have identified its interaction with enzymes such as Nek2 and Hec1, which play crucial roles in cell division and proliferation . By disrupting these processes, the compound may hinder tumor growth and progression.

Thiazole Ring as a Key Functional Group

The thiazole ring within the compound is pivotal to its function. Thiazoles are heterocyclic structures that exhibit diverse biological activities. In this case, the thiazole ring likely contributes to the compound’s inhibitory effects. Its formation involves nucleophilic displacement of bromine by thiourea’s sulfur, followed by amine attack on the carbonyl group and subsequent dehydration and rearrangement .

Synthesis and Characterization

The synthesis of this compound involves several steps:

- Amidation : The primary amine (4) combines with isonicotinoyl chloride hydrochloride (5) to yield the final compound (6) .

Safety Evaluation of Related Compounds

While not specific to this exact compound, safety evaluations have been conducted for related substances. For instance, 2,4-bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-n-octyloxyphenyl)-1,3,5-triazine was assessed, and it was concluded that there is no safety concern for consumers if migration does not exceed 5 mg/kg in food .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N'-(2,4-dimethylphenyl)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-14-4-7-17(8-5-14)22-24-18(13-28-22)10-11-23-20(26)21(27)25-19-9-6-15(2)12-16(19)3/h4-9,12-13H,10-11H2,1-3H3,(H,23,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPFVWVDFHXZRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)NC3=C(C=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,4-dimethylphenyl)-N2-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetyl-7-oxo-6-prop-2-enylspiro[1,3,4-thiadiazoline-2,3'-indoline]-5-yl)a cetamide](/img/structure/B2745295.png)

![ethyl 1-{5-[(aminocarbothioyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2745296.png)

![2-Methyl-1-[(phenylsulfanyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2745297.png)

![N-[4-(acetylsulfamoyl)phenyl]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B2745299.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2745304.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2745305.png)

![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2745308.png)

![N-(4-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745310.png)

![4-(3-(benzo[d][1,3]dioxol-5-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2745314.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2745316.png)